molecular formula C18H16ClN3O B11220262 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide

Cat. No.: B11220262
M. Wt: 325.8 g/mol
InChI Key: VHKCHSCMOGBBIS-UHFFFAOYSA-N
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Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-2,3,4,9-tetrahydro-1H-carbazole.

    Amidation Reaction: The 6-chloro-2,3,4,9-tetrahydro-1H-carbazole is reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale purification methods such as crystallization and distillation may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: The compound shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it may interact with receptors on the surface of cells, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C18H16ClN3O/c19-12-4-5-15-14(10-12)13-2-1-3-16(17(13)21-15)22-18(23)11-6-8-20-9-7-11/h4-10,16,21H,1-3H2,(H,22,23)

InChI Key

VHKCHSCMOGBBIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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